molecular formula C8H18O7P2 B093095 1-Dimethoxyphosphorylethenyl diethyl phosphate CAS No. 126-61-4

1-Dimethoxyphosphorylethenyl diethyl phosphate

Cat. No. B093095
CAS RN: 126-61-4
M. Wt: 288.17 g/mol
InChI Key: FJJRBYAELMSSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dimethoxyphosphorylethenyl diethyl phosphate, also known as VX, is a highly toxic organophosphate compound that has been classified as a chemical weapon by the Chemical Weapons Convention. The compound was first synthesized in the 1950s by British chemists and was later developed as a nerve agent by American scientists. VX is considered to be one of the most lethal nerve agents, with a lethal dose estimated to be as low as 10 milligrams.

Mechanism Of Action

1-Dimethoxyphosphorylethenyl diethyl phosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately leading to seizures, respiratory failure, and death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Dimethoxyphosphorylethenyl diethyl phosphate are similar to those of other nerve agents. 1-Dimethoxyphosphorylethenyl diethyl phosphate causes a rapid onset of symptoms, including sweating, nausea, vomiting, and muscle twitching. As the exposure continues, symptoms progress to seizures, respiratory failure, and ultimately death.

Advantages And Limitations For Lab Experiments

1-Dimethoxyphosphorylethenyl diethyl phosphate has several advantages as a tool for chemical warfare research. It is highly toxic and has a long half-life, making it useful for studying the effects of nerve agents over an extended period. However, 1-Dimethoxyphosphorylethenyl diethyl phosphate is also extremely dangerous and requires specialized equipment and expertise to handle safely. This makes it difficult to use in laboratory experiments and limits its use to highly specialized research facilities.

Future Directions

There are several future directions for research on 1-Dimethoxyphosphorylethenyl diethyl phosphate and other nerve agents. One area of research is the development of new treatments for nerve agent poisoning. Another area of research is the development of new methods for detecting nerve agents in the environment and in biological samples. Finally, research is needed to better understand the long-term effects of nerve agent exposure and to develop strategies for protecting against nerve agent attacks.

Synthesis Methods

The synthesis of 1-Dimethoxyphosphorylethenyl diethyl phosphate involves several steps and requires specialized equipment and expertise. The first step involves the reaction of diethyl phosphite with chloroethanol to produce diethyl 2-hydroxyethylphosphonate. This intermediate is then reacted with methyl iodide to produce diethyl 2-(methylthio)ethylphosphonate. The final step involves the reaction of this intermediate with sulfur to produce 1-Dimethoxyphosphorylethenyl diethyl phosphate.

Scientific Research Applications

1-Dimethoxyphosphorylethenyl diethyl phosphate has been extensively studied for its potential use as a chemical weapon and as a tool for chemical warfare research. The compound has been used in animal studies to investigate the effects of nerve agents on the nervous system and to develop treatments for nerve agent poisoning. 1-Dimethoxyphosphorylethenyl diethyl phosphate has also been used in studies of acetylcholinesterase, the enzyme that is targeted by nerve agents like 1-Dimethoxyphosphorylethenyl diethyl phosphate.

properties

CAS RN

126-61-4

Product Name

1-Dimethoxyphosphorylethenyl diethyl phosphate

Molecular Formula

C8H18O7P2

Molecular Weight

288.17 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl diethyl phosphate

InChI

InChI=1S/C8H18O7P2/c1-6-13-17(10,14-7-2)15-8(3)16(9,11-4)12-5/h3,6-7H2,1-2,4-5H3

InChI Key

FJJRBYAELMSSPD-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC(=C)P(=O)(OC)OC

Canonical SMILES

CCOP(=O)(OCC)OC(=C)P(=O)(OC)OC

Other CAS RN

126-61-4

Origin of Product

United States

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